molecular formula C8H11NO3 B1389415 (5,6-Dimethoxypyridin-2-yl)methanol CAS No. 59081-38-8

(5,6-Dimethoxypyridin-2-yl)methanol

Cat. No.: B1389415
CAS No.: 59081-38-8
M. Wt: 169.18 g/mol
InChI Key: FASQBELOVBMULV-UHFFFAOYSA-N
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Description

(5,6-Dimethoxypyridin-2-yl)methanol: is a chemical compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol . This compound is characterized by a pyridine ring substituted with two methoxy groups at positions 5 and 6, and a hydroxymethyl group at position 2. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5,6-Dimethoxypyridin-2-yl)methanol typically involves the reduction of a corresponding ketone. One common method is the reduction of 5,6-dimethoxypyridine-2-carbaldehyde using sodium borohydride (NaBH4) in methanol at 0°C . The reaction mixture is stirred for 30 minutes and then quenched with water to obtain the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale reduction reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions: (5,6-Dimethoxypyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: Further reduction of the compound can lead to the formation of a fully reduced alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 5,6-Dimethoxypyridine-2-carboxylic acid.

    Reduction: 5,6-Dimethoxypyridin-2-ylmethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (5,6-Dimethoxypyridin-2-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.

Biology and Medicine: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets

Industry: The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the synthesis of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (5,6-Dimethoxypyridin-2-yl)methanol involves its interaction with specific molecular targets. The methoxy and hydroxymethyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (5,6-Dimethoxypyridin-3-yl)methanol
  • (4-Methoxy-pyridin-2-yl)-methanol
  • 1-(5,6-Dimethoxypyridin-2-yl)ethanone

Uniqueness: (5,6-Dimethoxypyridin-2-yl)methanol is unique due to the specific positioning of its methoxy and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for targeted research and industrial applications .

Properties

IUPAC Name

(5,6-dimethoxypyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-11-7-4-3-6(5-10)9-8(7)12-2/h3-4,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASQBELOVBMULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670152
Record name (5,6-Dimethoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59081-38-8
Record name (5,6-Dimethoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5,6-dimethoxypyridin-2-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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